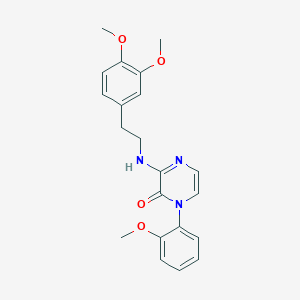
3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 314.35 g/mol
- CAS Number : 61413-44-3
- LogP : 4.25670 (indicating moderate lipophilicity)
The compound is believed to exert its biological effects through multiple pathways, primarily involving interactions with specific receptors and enzymes. It may function as an inhibitor of certain enzymes or as a modulator of receptor activity, which could explain its therapeutic potential.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a derivative known as DMA (2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole) demonstrated selective inhibition of Escherichia coli topoisomerase I without affecting human topoisomerase I, suggesting a potential pathway for the antibacterial activity of related compounds .
Anticancer Potential
Studies have shown that compounds containing the pyrazinone structure can inhibit cancer cell growth. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through interference with DNA replication and repair mechanisms.
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of various derivatives against clinical strains of E. coli. The results indicated that compounds with the 3,4-dimethoxyphenethyl group showed enhanced antibacterial activity compared to their analogs lacking this moiety .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on mammalian cell lines. The results indicated that at therapeutic concentrations, the compound did not exhibit significant cytotoxicity, highlighting its selectivity for bacterial targets over mammalian cells .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 314.35 g/mol |
| LogP | 4.25670 |
| Antibacterial Activity (MIC) | < 10 µg/mL |
| Cytotoxicity (IC50 in mammalian cells) | > 100 µM |
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-17-7-5-4-6-16(17)24-13-12-23-20(21(24)25)22-11-10-15-8-9-18(27-2)19(14-15)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOWKFBGZNPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













